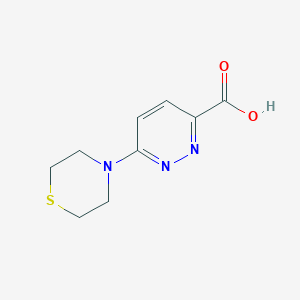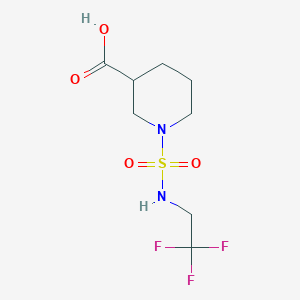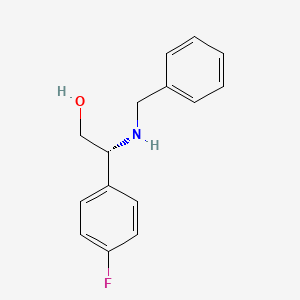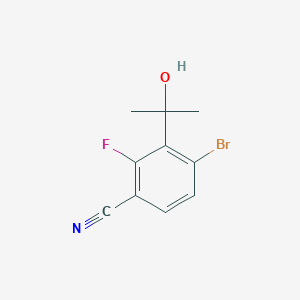![molecular formula C16H19NO3 B1464247 3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione CAS No. 1353499-84-9](/img/structure/B1464247.png)
3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione
Vue d'ensemble
Description
3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione (MMPP) is an organometallic compound that has recently been studied for its potential applications in scientific research. MMPP is a relatively new compound and is derived from the condensation of 4-morpholinyl-benzylidene with 2,4-pentanedione. It is a colorless solid at room temperature, and is soluble in most organic solvents. MMPP is used in a variety of scientific research applications due to its unique properties, such as its low toxicity, high stability, and low melting point.
Applications De Recherche Scientifique
3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione has been studied for its potential applications in various scientific research fields. It has been used as a catalyst in organic synthesis, as a ligand for transition metal complexes, and as a reagent for the synthesis of other organometallic compounds. Additionally, this compound has been studied for its potential applications in biochemistry, as it can be used as a substrate for enzymes and as a stabilizing agent for proteins.
Mécanisme D'action
The mechanism of action of 3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione is not fully understood. However, it is believed that the compound is able to interact with other molecules through hydrogen bonding, as well as through its polar groups. Additionally, it is thought that the compound may be able to form chelates with transition metals, which could be used for catalytic applications.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been observed to have a low toxicity in laboratory studies, and it has been shown to have antioxidant properties. Additionally, this compound has been studied for its potential anti-inflammatory effects, as well as its ability to inhibit the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione has a number of advantages for laboratory experiments. It is relatively stable, has a low melting point, and is soluble in most organic solvents. Additionally, this compound is non-toxic and has low reactivity, making it safe to use in laboratory settings. However, there are some limitations to using this compound in laboratory experiments. It is a relatively new compound and its properties and applications are not yet fully understood. Additionally, it is not always easy to obtain and can be expensive.
Orientations Futures
There are a number of potential future directions for the study of 3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione. These include further research into its biochemical and physiological effects, as well as its potential applications in biochemistry and organic synthesis. Additionally, further research could be conducted on the mechanism of action of this compound, as well as its potential uses as a reagent for the synthesis of other organometallic compounds. Finally, further research could be conducted on the synthesis of this compound and its potential applications in catalysis.
Propriétés
IUPAC Name |
3-[(4-morpholin-4-ylphenyl)methylidene]pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-12(18)16(13(2)19)11-14-3-5-15(6-4-14)17-7-9-20-10-8-17/h3-6,11H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRCTCLXYNBJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(C=C1)N2CCOCC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(Cyclopentylamino)methyl]cyclohexan-1-ol](/img/structure/B1464169.png)


![1-[(Methylamino)methyl]cyclopentan-1-amine](/img/structure/B1464172.png)

![tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1464177.png)

![7-Benzyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1464179.png)
![tert-Butyl 4-[5-bromo-2-(tert-butyl)-4-pyrimidinyl]-1-piperidinecarboxylate](/img/structure/B1464181.png)


![Methyl 2-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)acetate](/img/structure/B1464187.png)